molecular formula C11H12N2O2 B021326 rac N-Desmethyl Mephenytoin-D5 (Major) CAS No. 119458-27-4

rac N-Desmethyl Mephenytoin-D5 (Major)

Cat. No.: B021326
CAS No.: 119458-27-4
M. Wt: 209.26 g/mol
InChI Key: UDTWZFJEMMUFLC-DKFMXDSJSA-N
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Description

rac N-Desmethyl Mephenytoin-D5 (Major): is a deuterated analog of N-Desmethyl Mephenytoin, which is a metabolite of the anticonvulsant drug Mephenytoin. This compound is used primarily in scientific research, particularly in the fields of pharmacology and toxicology, to study the metabolism and pharmacokinetics of Mephenytoin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Mephenytoin-D5 (Major) involves the deuteration of the parent compound, N-Desmethyl Mephenytoin. The process typically includes the following steps:

    Purification: The purification of the deuterated compound to achieve the desired isotopic purity.

Industrial Production Methods: Industrial production of rac N-Desmethyl Mephenytoin-D5 (Major) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac N-Desmethyl Mephenytoin-D5 (Major) can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction to less oxidized forms.

    Substitution: Substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

rac N-Desmethyl Mephenytoin-D5 (Major) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac N-Desmethyl Mephenytoin-D5 (Major) involves its interaction with various molecular targets and pathways. As a metabolite of Mephenytoin, it is believed to exert its effects by:

Comparison with Similar Compounds

    N-Desmethyl Mephenytoin: The non-deuterated analog of rac N-Desmethyl Mephenytoin-D5 (Major).

    Mephenytoin: The parent compound from which rac N-Desmethyl Mephenytoin-D5 (Major) is derived.

    Phenytoin: Another anticonvulsant drug with a similar mechanism of action.

Uniqueness: rac N-Desmethyl Mephenytoin-D5 (Major) is unique due to its deuterated nature, which provides distinct advantages in scientific research, such as:

Properties

IUPAC Name

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTWZFJEMMUFLC-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480960
Record name rac N-Desmethyl Mephenytoin-D5 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119458-27-4
Record name rac N-Desmethyl Mephenytoin-D5 (Major)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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